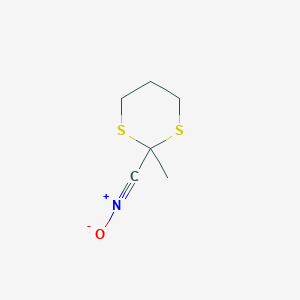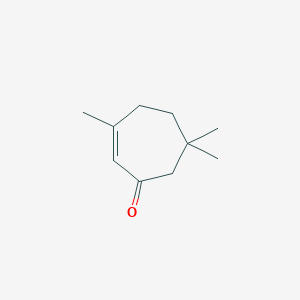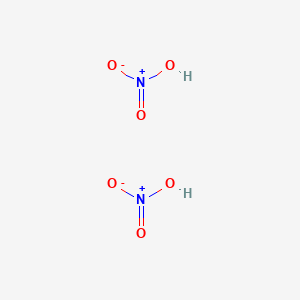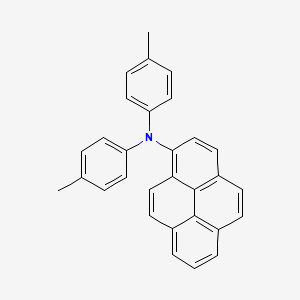
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate is an organic compound that belongs to the pyridinium family It is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with a nitrate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate typically involves the alkylation of 2-methylpyridine with ethyl iodide, followed by the introduction of an ethenyl group through a vinylation reaction. The final step involves the formation of the nitrate salt by reacting the pyridinium compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is achieved through recrystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.
Substitution: The ethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-methyl-5-ethylpyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzyme activity by binding to the active site, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate.
2-Methyl-5-ethylpyridine: Another isomer with similar structural features.
5-Ethyl-2-picoline: Shares the ethyl and methyl groups but lacks the ethenyl group.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable nitrate salts also differentiates it from other similar compounds.
Properties
CAS No. |
189322-74-5 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C10H14N.NO3/c1-4-10-7-6-9(3)11(5-2)8-10;2-1(3)4/h4,6-8H,1,5H2,2-3H3;/q+1;-1 |
InChI Key |
OHZIUTMGPPLCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC(=C1)C=C)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)



![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

